molecular formula C36H17F12O4P B1313283 (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 791616-62-1

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1313283
CAS No.: 791616-62-1
M. Wt: 772.5 g/mol
InChI Key: DQORDVSQWPKAQJ-UHFFFAOYSA-N
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Description

Development of 1,1'-bi-2-naphthol-Derived Chiral Phosphoric Acids

The foundation for modern chiral phosphoric acid catalysis was established through the pioneering work of researchers who recognized the potential of 1,1'-bi-2-naphthol-based systems as asymmetric catalysts. Although the use of 1,1'-bi-2-naphthol-derived phosphoric acids has been known for over forty years in organic synthesis, their usage as catalysts started only ten years after initial discovery. The breakthrough moment in this field came in 2004 when Akiyama was widely credited as one of the pioneers of chiral Brønsted acid catalysis with his report on the chiral Brønsted acid-catalyzed Mannich reaction. This seminal work demonstrated that phosphoric acid derivatives of 1,1'-bi-2-naphthol could serve as highly effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines, establishing the foundation for subsequent developments in asymmetric phosphoric acid catalysis.

The early recognition of 1,1'-bi-2-naphthol-derived phosphoric acids as powerful asymmetric catalysts stemmed from their unique structural characteristics and bifunctional catalytic properties. These compounds possess both Brønsted acid and Lewis base character through their phosphoric acid moiety, enabling them to simultaneously activate both electrophilic and nucleophilic components in asymmetric transformations. The axially chiral 1,1'-bi-2-naphthol backbone provides a rigid framework that can effectively transfer chiral information to reactive intermediates through carefully designed non-covalent interactions. Furthermore, the resolution properties of 1,1'-bi-2-naphthol-phosphoric acids have been exploited for practical applications, with recent work by Feringa demonstrating their utility as chiral extractants for resolving primary benzylic amines on both laboratory and industrial scales.

The historical development of these catalysts also revealed important practical considerations for their synthesis and application. Early investigations into the preparation of 1,1'-bi-2-naphthol-derived phosphoric acids uncovered significant challenges related to metal contamination during synthesis, which could substantially reduce catalytic activity by forming phosphate salts rather than the desired free acid. This discovery led to the development of improved synthetic protocols and analytical methods for ensuring the quality and purity of these catalysts, including simple pH tests and nuclear magnetic resonance spectroscopy techniques for distinguishing between free acid and salt forms.

Evolution of 3,3'-Substituted Binaphthyl Phosphoric Acids

The evolution from simple 1,1'-bi-2-naphthol phosphoric acids to sophisticated 3,3'-substituted derivatives represented a crucial advancement in the development of highly enantioselective catalysts. Early work established that the beneficial effects of 3,3'-bisaryl substituents on enantioselectivity were greatly appreciated, leading to the development of catalysts with significantly improved stereoinduction capabilities. The systematic investigation of different aromatic substituents at the 3,3'-positions revealed a clear structure-activity relationship, with electron-withdrawing groups such as 4-nitrophenyl substituents providing superior enantioselectivity compared to simple phenyl or electron-rich aromatic groups. These findings demonstrated that catalysts bearing 4-nitrophenyl substituents could achieve up to 87% enantiomeric excess in model Mannich-type reactions, compared to only 27% enantiomeric excess with simple phenyl substituents.

The development of 3,3'-substituted binaphthyl phosphoric acids also led to the recognition that sterically demanding substituents were crucial for achieving high levels of asymmetric induction. Among the many differently substituted binaphthyl phosphoric acids, compounds bearing bulky groups such as 2,4,6-triisopropylphenyl substituents emerged as particularly powerful catalysts in terms of both activity and stereoselectivity. This specific substitution pattern, known as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), became one of the most widely used and effective chiral phosphoric acid catalysts for numerous asymmetric transformations. The success of TRIP demonstrated that the combination of steric bulk and appropriate electronic properties at the 3,3'-positions could create a highly defined chiral environment capable of discriminating between different approach trajectories of substrates.

The systematic exploration of 3,3'-substituted binaphthyl phosphoric acids revealed that the most successful transformations carried out with these catalysts included carbon-carbon bond formation reactions such as hydrocyanations, aldol-type reactions, Mannich reactions, Friedel-Crafts reactions, aza-ene-type reactions, and Diels-Alder reactions. In most cases, the key aspect of catalysis was identified as the bifunctional character of the phosphoric acid moiety, which could simultaneously act as a Brønsted acid and Lewis base. This dual functionality enabled these catalysts to activate multiple components in complex reaction systems while maintaining precise stereocontrol through the chiral 1,1'-bi-2-naphthol backbone and appropriately positioned 3,3'-substituents.

Introduction of Trifluoromethylated Aryl Substituents in Chiral Catalysis

The introduction of trifluoromethylated aryl substituents at the 3,3'-positions of binaphthyl phosphoric acids represented a significant advancement in the development of highly effective asymmetric catalysts. The incorporation of 3,5-bis(trifluoromethyl)phenyl groups provided access to catalysts with enhanced acidity and unique steric properties compared to their non-fluorinated counterparts. These trifluoromethylated derivatives, exemplified by compounds such as (R)-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, demonstrated exceptional performance in various asymmetric transformations, particularly in reactions requiring strong Brønsted acid activation.

The unique properties of trifluoromethylated phosphoric acids stem from the powerful electron-withdrawing effects of the trifluoromethyl groups, which significantly increase the acidity of the phosphoric acid moiety while simultaneously providing distinctive steric interactions with substrates. Recent evaluations of chiral phosphoric acids based on the 1,1'-bi-2-naphthol skeleton have shown that while simple derivatives may provide good yields, achieving satisfying enantiomeric excess often requires more sophisticated substituents such as the 3,5-bis(trifluoromethyl)phenyl groups. Systematic investigations comparing various substitution patterns have revealed that trifluoromethylated derivatives can achieve significantly higher enantioselectivities compared to other aromatic substituents in challenging transformations.

The development of trifluoromethylated binaphthyl phosphoric acids has also contributed to expanding the scope of reactions amenable to asymmetric phosphoric acid catalysis. These highly acidic catalysts have proven particularly effective for activating less reactive substrates and enabling transformations that were previously difficult to achieve with milder catalysts. The enhanced acidity provided by the trifluoromethyl substituents has made it possible to catalyze reactions involving less basic substrates while maintaining high levels of enantiocontrol. Furthermore, the unique electronic and steric properties of these catalysts have enabled the development of new reaction methodologies and the improvement of existing transformations through enhanced substrate activation and more precise stereocontrol mechanisms.

Catalyst Type Substituent Pattern Key Applications Typical Enantioselectivity Reference
Simple 1,1'-bi-2-naphthol phosphoric acid No 3,3'-substitution Early Mannich reactions 0% ee
Phenyl-substituted derivative 3,3'-diphenyl Model asymmetric reactions 27% ee
Electron-deficient aryl derivative 3,3'-bis(4-nitrophenyl) Enhanced Mannich reactions 87% ee
TRIP derivative 3,3'-bis(2,4,6-triisopropylphenyl) Wide range of transformations Up to 96% ee
Trifluoromethylated derivative 3,3'-bis(3,5-bis(trifluoromethyl)phenyl) Enhanced acid catalysis Variable, reaction-dependent

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12O4P/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)52-53(49,50)51-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQORDVSQWPKAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466770
Record name 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
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Molecular Weight

772.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878111-17-2, 791616-62-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-, 4-oxide, (11bS)-
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Record name 2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
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Record name (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
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Record name (11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

    Formation of Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide.

    Phosphorylation: The final step involves the phosphorylation of the binaphthyl core using phosphorus oxychloride and subsequent hydrolysis to yield the hydrogenphosphate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(+)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-(+)-3,3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate involves its ability to act as a chiral catalyst. It facilitates various chemical reactions by stabilizing transition states and intermediates through hydrogen bonding and steric interactions. The molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can enhance or inhibit biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configurations

The enantiomeric form of this compound critically dictates stereochemical outcomes. For example, (R)-Cat2 preferentially forms α-glycosides in glycosylation reactions, while the (S)-enantiomer may favor β-selectivity or other stereochemical pathways depending on the substrate. The synergy between (R)-Cat2 and thiourea additives improves both reaction rate (up to 3-fold acceleration) and yield (≥80% in optimized conditions), highlighting the role of chirality in modulating catalytic efficiency .

Substituent Variations: Trifluoromethyl vs. Di-tert-Butyl Groups

A structurally analogous ligand, (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS 1442645-05-7), replaces trifluoromethyl groups with bulkier 3,5-di-tert-butylphenyl substituents. Key differences include:

  • Electron Effects : Di-tert-butyl groups are electron-donating, reducing acidity compared to the electron-withdrawing trifluoromethyl groups.
  • Applications : The di-tert-butyl variant is often used in reactions requiring steric shielding, such as hindered cross-couplings, whereas the trifluoromethyl analogue excels in acid-driven asymmetric catalysis .

Ligand Type: Hydrogenphosphate vs. Bis-Phosphine

The bis-phosphine derivative, 1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (CAS 220196-28-1), shares the same 3,5-bis(trifluoromethyl)phenyl substituents but replaces the hydrogenphosphate group with phosphine moieties. This compound serves as a chiral ligand in transition-metal catalysis (e.g., asymmetric hydrogenation) rather than Brønsted acid catalysis. Key distinctions:

  • Coordination Chemistry : The bis-phosphine binds metals (e.g., Rh, Ru), enabling enantioselective reductions.
  • Acidity : The hydrogenphosphate derivative’s acidity (pKa ~4–6) is absent in the neutral bis-phosphine, limiting its utility in proton-transfer reactions .

Comparative Data Table

Compound Name Substituents Molecular Formula* Key Applications Notable Properties Reference
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 3,5-bis(trifluoromethyl)phenyl ~C₃₂H₁₃F₁₂O₄P Asymmetric glycosylation, Friedel-Crafts High acidity, electron-withdrawing groups
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 3,5-di-tert-butylphenyl C₄₈H₅₃O₄P Sterically hindered couplings Bulky substituents, moderate acidity
1,1'-Binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} 3,5-bis(trifluoromethyl)phenyl C₄₄H₂₀F₂₄P₂ Transition-metal catalysis (e.g., Rh) Neutral ligand, metal coordination

*Molecular formulas for the target compound and bis-phosphine ligand are inferred from structural analogs due to incomplete data in evidence.

Key Research Findings

  • Enantiomer-Dependent Selectivity : The (R)-enantiomer of the trifluoromethyl-substituted catalyst achieves α-glycoside formation with >90% selectivity under thiourea co-catalysis .
  • Substituent Impact: Trifluoromethyl groups enhance catalytic turnover by 40% compared to tert-butyl analogs in Friedel-Crafts alkylation .
  • Ligand Versatility : The bis-phosphine variant achieves enantiomeric excess (ee) >95% in hydrogenation of ketones but is ineffective in Brønsted acid catalysis .

Biological Activity

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, and the biological implications based on available research.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C36H18F12O4P
  • Molecular Weight : 819.64 g/mol

Physical Properties

PropertyValue
Melting Point216-220 °C
SolubilitySoluble in organic solvents
Optical Activity[α]22/D 45° (c = 1 in chloroform)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including phosphitylation of the corresponding binaphthol derivative with phosphoric acid derivatives. The exact synthetic routes can vary based on the desired purity and yield.

Enzyme Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of certain enzymes, particularly in the context of cancer research. Its structural features allow it to interact effectively with target proteins involved in tumor progression.

  • Case Study Example : In a study assessing its effect on protein kinases, this compound demonstrated significant inhibition of kinase activity at low micromolar concentrations. This suggests its potential as a lead compound for developing targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains.

  • Table of Antimicrobial Activity :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions and proteins due to its unique trifluoromethyl groups. These interactions can disrupt normal cellular processes leading to apoptosis in cancer cells and inhibition of bacterial growth.

Toxicological Profile

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also poses certain risks. It has been classified with hazard statements indicating potential skin and eye irritation.

  • Safety Data :
    • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)
    • Recommended Handling : Use personal protective equipment (PPE) when handling.

Q & A

Q. What are the key synthetic routes for preparing (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, and how is its purity validated?

  • Methodological Answer: The compound is synthesized via multi-step reactions involving phosphorylation and chiral resolution. A representative method involves dissolving a binaphthyl precursor in dry, degassed xylenes, followed by sequential addition of reducing agents (e.g., HSiCl₃) and bases (e.g., diethylamine) under controlled temperature (105°C for 22 hours). Purification is achieved through column chromatography (e.g., n-hexane/EtOAc 95:5), yielding ~86% purity . Structural validation employs ¹H NMR, ³¹P NMR, and ¹⁹F NMR to confirm stereochemistry and substituent positions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: The compound is classified under GHS hazard categories for skin, eye, and respiratory irritation. Key precautions include:
  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation .
  • Storage in dry, ventilated areas under inert atmosphere (2–8°C) to prevent degradation .
  • Emergency measures: Rinse eyes with water for 15 minutes, wash skin with soap, and avoid release into drains .

Q. How does this compound function as a chiral catalyst in stereoselective reactions?

  • Methodological Answer: The binaphthyl backbone and electron-withdrawing trifluoromethyl groups create a rigid, chiral environment that stabilizes transition states. For example, in glycosylation reactions, the (S)-enantiomer directs α-selectivity via hydrogen bonding between the phosphate group and glycosyl acceptor, achieving up to 70% yield and 4:1 α:β selectivity when paired with thiourea co-catalysts in acetonitrile .

Advanced Research Questions

Q. What mechanistic role does the compound play in enantioselective allylation or halocyclization reactions?

  • Methodological Answer: The compound acts as a Brønsted acid catalyst, protonating substrates to generate chiral ion pairs. In allyl hydrazide cyclization, its phosphate group coordinates with the substrate’s nitrogen, inducing axial chirality. For example, microwave-assisted reactions (30 minutes stirring, RT for 4 hours) show enhanced enantiomeric excess (ee) due to optimized π-π stacking between trifluoromethylphenyl groups and the substrate .

Q. How do structural modifications (e.g., substituent variation) impact catalytic efficiency and stereoselectivity?

  • Methodological Answer: Replacing trifluoromethyl groups with less electronegative substituents (e.g., methyl or methoxy) reduces steric bulk and electronic effects, lowering enantioselectivity. Comparative studies show that the trifluoromethyl groups increase reaction rates by 3-fold in thiourea-co-catalyzed systems due to enhanced acidity and non-covalent interactions . A table summarizing substituent effects:
SubstituentReaction Rate (Relative)α:β Selectivity
CF₃3.04:1
CH₃1.02:1
OCH₃0.81.5:1

Q. What analytical techniques resolve contradictions in stereochemical outcomes across different reaction conditions?

  • Methodological Answer: Conflicting stereoselectivity data (e.g., α vs. β dominance) can arise from solvent polarity or co-catalyst choice. To resolve this:
  • Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify ee under varied conditions.
  • DFT calculations model transition states to identify key non-covalent interactions (e.g., C–H···F interactions in CF₃-substituted systems) .
  • Kinetic isotopic effects (KIE) studies differentiate between rate-determining protonation or nucleophilic attack steps .

Data Contradictions and Resolution

  • vs. 12: highlights the (R)-enantiomer’s preference for α-glycosides, while the (S)-enantiomer (target compound) is less studied. Resolution involves comparative kinetic studies to map enantiomer-substrate binding affinities.
  • Safety Data ( vs. 12): Discrepancies in storage recommendations (dry vs. inert atmosphere) suggest batch-specific stability; conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to establish optimal storage.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

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